molecular formula C15H17N3O B5402698 1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea

1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B5402698
M. Wt: 255.31 g/mol
InChI Key: QSONCDHCLOFQBD-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety connected to a 2-ethylphenyl group and a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 6-methyl-2-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea
  • 1-(2-Ethylphenyl)-3-(4-methylpyridin-2-yl)urea
  • 1-(2-Ethylphenyl)-3-(6-chloropyridin-2-yl)urea

Comparison: 1-(2-Ethylphenyl)-3-(6-methylpyridin-2-yl)urea is unique due to the specific substitution pattern on the phenyl and pyridine rings. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the 6-methyl group on the pyridine ring can influence the compound’s binding affinity to certain enzymes or receptors, making it more or less potent compared to its analogs.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-12-8-4-5-9-13(12)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSONCDHCLOFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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